5-bromo-3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one is a complex organic compound that belongs to the indole family. This compound is characterized by the presence of bromine and chlorine atoms, which contribute to its unique chemical properties. It is used in various scientific research applications due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one typically involves multiple steps. One common method includes the reaction of 5-bromo-2-chlorobenzoic acid with thionyl chloride and N,N-dimethylformamide in dichloromethane at 25-40°C for 4 hours . This is followed by the addition of aluminum chloride in dichloromethane at 5-30°C for 10 minutes, and finally, phenetole is added to the mixture and stirred for 10 hours at 25-30°C .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the synthesis generally follows similar multi-step processes involving the use of various reagents and catalysts under controlled conditions.
Chemical Reactions Analysis
Types of Reactions
5-bromo-3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include thionyl chloride, aluminum chloride, and phenetole . The reactions are usually carried out in solvents like dichloromethane under controlled temperatures ranging from 5°C to 40°C .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction of 5-bromo-2-chlorobenzoic acid with thionyl chloride and phenetole produces 5-bromo-2-chlorophenyl-4-ethoxyphenylmethanone .
Scientific Research Applications
5-bromo-3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Industry: It is used in the production of other chemical compounds and materials.
Mechanism of Action
The mechanism of action of 5-bromo-3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain proteins or enzymes, thereby modulating their activity. This can lead to various biological effects, including the inhibition of cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-2-chlorophenyl-4-ethoxyphenylmethanone
- 5-bromo-2-chlorophenyl-4-ethoxydiphenylmethane
- 1-benzyl-5-bromo-3-hydrazonoindolin-2-one
Uniqueness
5-bromo-3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one is unique due to its specific combination of bromine and chlorine atoms, which contribute to its distinct chemical and biological properties. This makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C19H17BrClNO3 |
---|---|
Molecular Weight |
422.7 g/mol |
IUPAC Name |
5-bromo-3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxy-1-propylindol-2-one |
InChI |
InChI=1S/C19H17BrClNO3/c1-2-9-22-16-8-5-13(20)10-15(16)19(25,18(22)24)11-17(23)12-3-6-14(21)7-4-12/h3-8,10,25H,2,9,11H2,1H3 |
InChI Key |
JGSLYYZSDDTCGU-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)Br)C(C1=O)(CC(=O)C3=CC=C(C=C3)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.